Bis(2-butoxyethyl) undecanedioate

Catalog No.
S13140235
CAS No.
85284-14-6
M.F
C23H44O6
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-butoxyethyl) undecanedioate

CAS Number

85284-14-6

Product Name

Bis(2-butoxyethyl) undecanedioate

IUPAC Name

bis(2-butoxyethyl) undecanedioate

Molecular Formula

C23H44O6

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C23H44O6/c1-3-5-16-26-18-20-28-22(24)14-12-10-8-7-9-11-13-15-23(25)29-21-19-27-17-6-4-2/h3-21H2,1-2H3

InChI Key

QDDSVTIBJSLCJB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCCC

Bis(2-butoxyethyl) undecanedioate is a specialized, odd-chain aliphatic dicarboxylic acid ester (C11) functionalized with 2-butoxyethanol ether linkages. In industrial procurement, it is primarily evaluated as a high-performance, phthalate-free plasticizer and synthetic lubricant base stock. The molecule bridges the performance gap between volatile short-chain adipates and highly crystalline even-chain dodecanedioates. Its high molecular weight (416.6 g/mol) ensures excellent thermal stability and low volatility, while the odd-carbon (C11) core inherently disrupts crystalline packing, providing superior low-temperature flexibility. Furthermore, the ether-oxygen linkages from the 2-butoxyethyl groups enhance its compatibility with polar polymer matrices such as polyvinyl chloride (PVC), nitrile butadiene rubber (NBR), and chloroprene rubber (CR), making it a critical selection for extreme-environment applications [REFS-1, REFS-2].

Buyers often attempt to substitute Bis(2-butoxyethyl) undecanedioate with more common, commercially abundant analogs like Bis(2-butoxyethyl) adipate (C6) or Bis(2-butoxyethyl) sebacate (C10). However, these generic substitutions fail in demanding thermal and mechanical environments. Substituting with the C6 adipate drastically increases the compound's volatility, leading to unacceptable plasticizer exudation (fogging) and material embrittlement during high-temperature aging. Conversely, substituting with the C10 sebacate introduces the thermodynamic 'even-chain effect,' where symmetrical molecular packing increases the melting point and glass transition temperature (Tg), thereby compromising the material's cold-weather flexibility. Only the C11 odd-chain structure provides the exact thermodynamic balance required to simultaneously prevent high-temperature volatilization and low-temperature crystallization [REFS-1, REFS-2].

Low-Temperature Flexibility via the Odd-Even Thermodynamic Effect

The C11 odd-chain core of Bis(2-butoxyethyl) undecanedioate disrupts symmetrical intermolecular packing, a phenomenon well-documented in aliphatic dicarboxylic acids. Compared to the even-chain C10 analog (Bis(2-butoxyethyl) sebacate), the odd-chain structure suppresses crystallization. This thermodynamic disruption typically yields a 10 to 15 °C depression in melting and pour points relative to adjacent even-chain homologs, directly translating to a lower glass transition temperature (Tg) in compounded elastomers [1].

Evidence DimensionCrystallization disruption and pour/melting point depression
Target Compound DataC11 odd-chain core (asymmetric packing)
Comparator Or BaselineBis(2-butoxyethyl) sebacate (C10 even-chain core)
Quantified Difference~10-15 °C lower melting/pour point profile due to odd-even thermodynamic packing disruption.
ConditionsLow-temperature thermal analysis (DSC) of ester base stocks and plasticized matrices

Essential for procuring plasticizers for aerospace or cold-climate automotive seals that must maintain elasticity at sub-zero temperatures.

High-Temperature Permanence and Volatility Reduction

For long-term dimensional stability in polymers, plasticizer molecular weight is a primary determinant of vapor pressure and exudation resistance. Bis(2-butoxyethyl) undecanedioate possesses a molecular weight of 416.6 g/mol, which is approximately 20% higher than the common substitute Bis(2-butoxyethyl) adipate (346.5 g/mol). This increased mass exponentially reduces vapor pressure at elevated processing temperatures (>150 °C), significantly mitigating 'fogging' and mass loss during thermal aging protocols [1].

Evidence DimensionMolecular weight as a proxy for volatility and thermal exudation
Target Compound DataMW = 416.6 g/mol (C11 diacid core)
Comparator Or BaselineBis(2-butoxyethyl) adipate (MW = 346.5 g/mol, C6 diacid core)
Quantified Difference~20% higher molecular mass, drastically reducing vapor pressure and high-temperature mass loss.
ConditionsAccelerated thermal aging and high-temperature polymer compounding

Prevents premature embrittlement and outgassing in high-heat industrial and automotive applications.

Matrix Compatibility and Solvation via Ether Linkages

The inclusion of 2-butoxyethyl (ether-alcohol) end groups distinguishes this compound from standard purely aliphatic esters like diisooctyl undecanedioate. The two ether oxygen atoms increase the molecule's dipole moment and Hildebrand solubility parameter. This structural feature closely matches the polarity of polar matrices such as NBR and PVC, enhancing solvation power and reducing the thermodynamic driving force for plasticizer migration and surface exudation over the product's lifecycle [1].

Evidence DimensionPolarity and Hildebrand solubility parameter matching
Target Compound DataEther-ester structure (2-butoxyethyl end groups)
Comparator Or BaselinePurely aliphatic esters (e.g., diisooctyl undecanedioate)
Quantified DifferenceIncreased dipole moment and polarity, reducing migration rates in polar elastomers.
ConditionsCompounding with polar polymers (PVC, NBR, CR)

Ensures the plasticizer remains locked within the polymer matrix, preventing surface tackiness and loss of mechanical properties.

High-Performance Cold-Weather Polar Elastomers (NBR/CR)

Bis(2-butoxyethyl) undecanedioate is the optimal procurement choice for formulating nitrile butadiene rubber (NBR) and chloroprene rubber (CR) intended for extreme cold climates. Its odd-chain C11 core provides the necessary low-temperature flexibility that C10 sebacates lack, while its ether linkages ensure complete compatibility with the polar rubber matrix, preventing the exudation commonly seen with standard aliphatic plasticizers [1].

Low-Fogging Automotive and Aerospace PVC Jacketing

In the wire and cable industry, particularly for under-the-hood automotive or aerospace applications, materials must resist high-temperature degradation without sacrificing cold-bend performance. The high molecular weight of this C11 ester prevents the volatilization and 'fogging' associated with lighter C6 adipates, ensuring long-term insulation integrity [2].

Advanced Synthetic Ester Lubricant Base Stocks

For synthetic lubricant formulations requiring a wide operating temperature window, this compound serves as a premium base stock. The odd-even effect depresses the pour point for excellent cold-start lubrication, while its high molecular mass maintains a high flash point and thermal stability under heavy friction loads [REFS-1, REFS-2].

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Exact Mass

416.31378912 g/mol

Monoisotopic Mass

416.31378912 g/mol

Heavy Atom Count

29

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